2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a thiazolo[4,5-d]pyridazin-4-one ring, a furan ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the thiazolo[4,5-d]pyridazin-4-one ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be predicted include its melting point, boiling point, density, and solubility .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on related heterocyclic compounds demonstrates significant antimicrobial and antioxidant properties, indicating potential applications in developing new treatments for infections and diseases caused by oxidative stress. For instance, studies on thiazolopyrimidine and benzothiazinone derivatives highlight their efficacy against various bacterial strains and their radical scavenging activity, suggesting a promising avenue for developing new antimicrobials and antioxidants (T. Selvam et al., 2012; Matloob Ahmad et al., 2010).
Antifungal and Antiprotozoal Potential
Further research shows that compounds with similar structures have antifungal and antiprotozoal activities, suggesting potential applications in treating diseases caused by fungi and protozoa. Compounds synthesized from benzothiazin-2-yl acetamide have demonstrated effectiveness against various fungal species, indicating their potential as antifungal agents (G. Gupta et al., 2006). Additionally, imidazo[1,2-a]pyridines derivatives have shown promising antiprotozoal activities, highlighting their potential in developing treatments for protozoal infections (M. Ismail et al., 2004).
Herbicidal and Pesticidal Uses
The chloroacetamide class, to which the compound bears structural resemblance, demonstrates utility in agricultural applications, specifically as herbicides and pesticides. This indicates potential research avenues in developing new agricultural chemicals that can safely and effectively control unwanted plants and pests (H. Weisshaar et al., 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Wee1 kinase . Wee1 kinase plays a crucial role in cell cycle regulation, particularly in the G2/M transition. It phosphorylates and inactivates the Cyclin B-Cdc2 complex, preventing entry into mitosis.
Mode of Action
The compound acts as a Wee1 kinase inhibitor . By inhibiting Wee1, it prevents the phosphorylation of the Cyclin B-Cdc2 complex. This allows the cell to progress into mitosis, even in the presence of DNA damage that would normally halt the cell cycle for repair mechanisms to take effect.
Properties
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-6-7-16(13(2)9-12)18-20-19(23-14(3)29-20)21(27)25(24-18)11-17(26)22-10-15-5-4-8-28-15/h4-9H,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQWWMRGWCMQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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